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Compound of Interest

Compound Name:
Methyl 5-bromo-6-

methoxynicotinate

CAS No.: 93349-99-6

Cat. No.: B1463515

Get Quote

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of

molecular design. Its presence in numerous FDA-approved drugs is a testament to its ability to

engage in critical hydrogen bonding interactions, serve as a bioisosteric replacement for phenyl

rings, and improve the physicochemical properties of lead compounds. Methyl 5-bromo-6-
methoxynicotinate is a particularly valuable reagent within this class, emerging as a highly

versatile and strategically important building block for medicinal chemists.

This 3,5,6-trisubstituted pyridine derivative offers a unique combination of reactive sites that

can be orthogonally addressed to construct complex molecular architectures. The bromine

atom at the 5-position is primed for a variety of palladium-catalyzed cross-coupling reactions,

allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. The methyl ester at

the 3-position provides a handle for hydrolysis to the corresponding carboxylic acid or direct

conversion to a wide array of amides, enabling fine-tuning of target engagement and

pharmacokinetic properties. Finally, the methoxy group at the 6-position electronically

modulates the pyridine ring and can influence the molecule's conformation and metabolic

stability. This guide provides detailed application notes and protocols for leveraging this

powerful building block in drug discovery programs.
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Physicochemical Properties
A clear understanding of a building block's fundamental properties is essential for its effective

use in synthesis and for predicting the characteristics of its derivatives.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Core Synthetic Applications: Palladium-Catalyzed
Cross-Coupling Reactions
The true power of Methyl 5-bromo-6-methoxynicotinate is realized through its application in

palladium-catalyzed cross-coupling reactions. These transformations are fundamental to

modern medicinal chemistry, enabling the rapid and efficient construction of C-C and C-N

bonds that form the backbone of many therapeutic agents.[3]

Suzuki-Miyaura Cross-Coupling: Forging Key Carbon-
Carbon Bonds
The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in

drug discovery due to its mild conditions, broad functional group tolerance, and the commercial

availability of a vast array of boronic acids and esters.[4][5] For Methyl 5-bromo-6-
methoxynicotinate, this reaction allows for the substitution of the C5-bromide with a diverse

set of carbocyclic and heterocyclic moieties, which is critical for exploring Structure-Activity

Relationships (SAR).
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Scientific Principle: The reaction proceeds through a catalytic cycle involving the oxidative

addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the

organoboron species (activated by a base), and concluding with reductive elimination to yield

the biaryl product and regenerate the Pd(0) catalyst.[6][7]

This protocol provides a robust starting point for coupling various aryl- and heteroarylboronic

acids to the Methyl 5-bromo-6-methoxynicotinate core.

Materials:

Methyl 5-bromo-6-methoxynicotinate (1.0 equiv)

Arylboronic acid (1.2-1.5 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃, 2.5

mol% with a ligand like SPhos, 10 mol%)

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)

Degassed Solvent: 1,4-Dioxane and Water (4:1 v/v) or DMF

Procedure:

Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add Methyl 5-bromo-6-
methoxynicotinate, the arylboronic acid, the base, and the palladium catalyst/ligand.

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or

Nitrogen) three times. This is crucial as the active Pd(0) catalyst can be oxidized by

atmospheric oxygen.

Solvent Addition: Add the degassed solvent mixture via syringe.

Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Reaction times can

vary from 4 to 24 hours.

Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and filter.

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by

flash column chromatography on silica gel to yield the desired product.

Causality Behind Choices:

Base: The base is essential for activating the boronic acid to facilitate the transmetalation

step. The choice of base can influence reaction rates and prevent side reactions; for

example, K₃PO₄ is often effective for sensitive substrates.[8]

Ligand: For challenging couplings, using a pre-catalyst with a specialized ligand (e.g.,

SPhos, XPhos) can dramatically improve yield and reaction rate by promoting the oxidative

addition and reductive elimination steps.

Microwave Irradiation: For high-throughput synthesis, this reaction can often be adapted for

microwave heating, significantly reducing reaction times to 15-30 minutes at temperatures of

120-150 °C.[7]

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Caption: Standard workflow for Suzuki-Miyaura cross-coupling.
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Buchwald-Hartwig Amination: Installing Key Nitrogen
Functionality
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a

transformation that is often challenging using classical methods.[9][10] In medicinal chemistry,

this reaction is indispensable for introducing primary and secondary amines, which frequently

serve as key hydrogen bond donors/acceptors or as points for further derivatization.

Scientific Principle: Similar to the Suzuki coupling, this reaction follows a palladium-catalyzed

cycle. Key steps include the oxidative addition of the aryl bromide to Pd(0), coordination of the

amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent

reductive elimination to form the C-N bond and regenerate the catalyst.[10]

This protocol is designed for the coupling of primary and secondary amines and requires strictly

anhydrous and anaerobic conditions.

Materials:

Methyl 5-bromo-6-methoxynicotinate (1.0 equiv)

Amine (1.2 equiv)

Palladium pre-catalyst system: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2

mol%) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, 4 mol% or XPhos, 6

mol%)

Base: Sodium tert-butoxide (NaOtBu, 1.4 equiv) or Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

Anhydrous, degassed solvent: Toluene or 1,4-Dioxane

Procedure:

Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-

catalyst, ligand, and base to an oven-dried Schlenk tube.

Reagent Addition: Add Methyl 5-bromo-6-methoxynicotinate and the desired amine.
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Solvent Addition: Add the anhydrous, degassed solvent via syringe.

Reaction Execution: Seal the tube and heat the reaction mixture to 90-110 °C. Stir for 12-24

hours.

Monitoring: Monitor the reaction progress by TLC or LC-MS.

Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable

solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by

flash column chromatography.

Causality Behind Choices:

Anhydrous/Inert Conditions: Both the palladium catalyst and the strong base (especially

NaOtBu) are sensitive to moisture and air. Failure to exclude them can deactivate the

catalyst and lead to poor or no conversion.

Bulky Ligands: Ligands like Xantphos or XPhos are critical.[11] Their steric bulk promotes

the reductive elimination step, which is often rate-limiting, while their electron-donating

nature facilitates the initial oxidative addition.[12]

Strong Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the

amine upon coordination to the palladium center, forming the key palladium-amido

intermediate necessary for the final bond formation.[11]

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Caption: Workflow for Buchwald-Hartwig C-N coupling.

Case Studies in Drug Discovery
The true utility of a building block is demonstrated by its application in synthesizing biologically

active molecules. Methyl 5-bromo-6-methoxynicotinate provides a robust platform for

generating libraries of compounds for various therapeutic targets.

Case Study 1: Scaffolding for Kinase Inhibitors
Background: Protein kinases are a critical class of therapeutic targets, particularly in oncology.

[13] Many kinase inhibitors feature a heterocyclic core that binds to the "hinge" region of the

ATP-binding pocket.

Strategic Application: The 6-methoxypyridine core derived from our title compound is an

excellent hinge-binding motif. Using the Suzuki and Buchwald-Hartwig reactions, medicinal

chemists can rapidly explore the SAR of the two key "vector" regions extending from this core.

The C5 position can be functionalized with various aryl groups to probe the solvent-exposed

region, while the C3 ester can be converted to an amide library to interact with the ribose

pocket. This modular approach allows for the systematic optimization of potency and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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